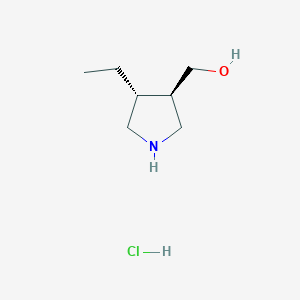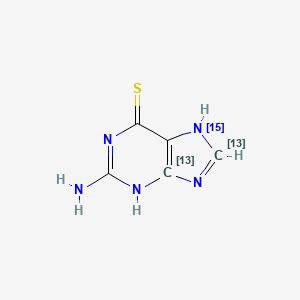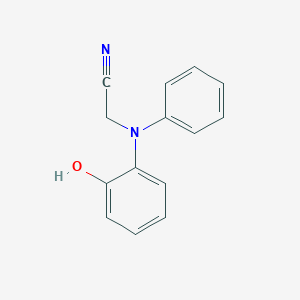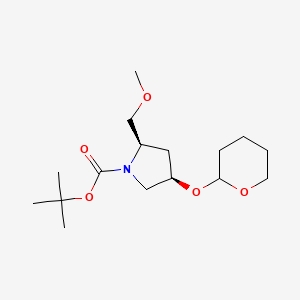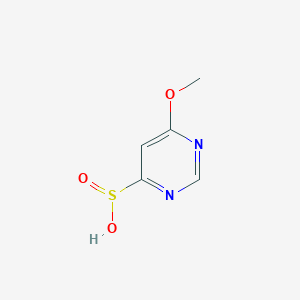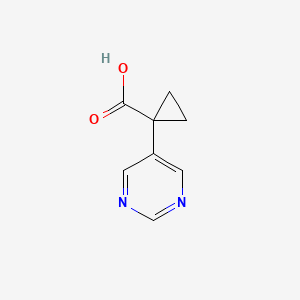![molecular formula C9H8ClNOS B12952145 2-(Aminomethyl)-6-chlorobenzo[b]thiophen-3-ol](/img/structure/B12952145.png)
2-(Aminomethyl)-6-chlorobenzo[b]thiophen-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)-6-chlorobenzo[b]thiophen-3-ol is a heterocyclic compound that contains a thiophene ring fused with a benzene ring, along with an aminomethyl group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-6-chlorobenzo[b]thiophen-3-ol can be achieved through various synthetic routes. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives often involves the use of catalytic processes to enhance yield and selectivity. The use of homogeneous or heterogeneous catalysts can significantly improve the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-(Aminomethyl)-6-chlorobenzo[b]thiophen-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while substitution of the chlorine atom can result in various substituted derivatives .
Aplicaciones Científicas De Investigación
2-(Aminomethyl)-6-chlorobenzo[b]thiophen-3-ol has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-(Aminomethyl)-6-chlorobenzo[b]thiophen-3-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thiophene derivatives such as 2-aminothiophene, 2-butylthiophene, and 2-octylthiophene .
Uniqueness
What sets 2-(Aminomethyl)-6-chlorobenzo[b]thiophen-3-ol apart from other similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C9H8ClNOS |
|---|---|
Peso molecular |
213.68 g/mol |
Nombre IUPAC |
2-(aminomethyl)-6-chloro-1-benzothiophen-3-ol |
InChI |
InChI=1S/C9H8ClNOS/c10-5-1-2-6-7(3-5)13-8(4-11)9(6)12/h1-3,12H,4,11H2 |
Clave InChI |
AVKDYUAPYPKHJW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)SC(=C2O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


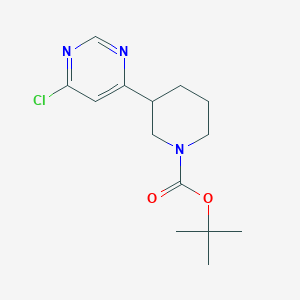
![4-Amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B12952074.png)

